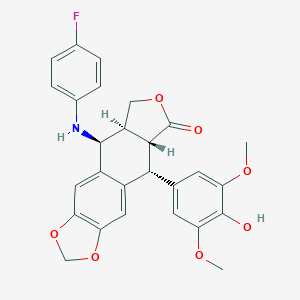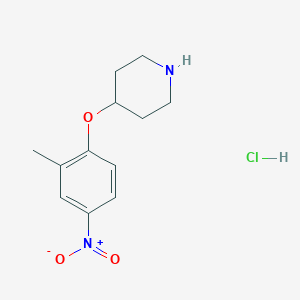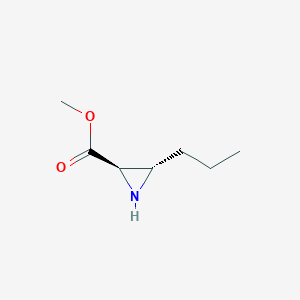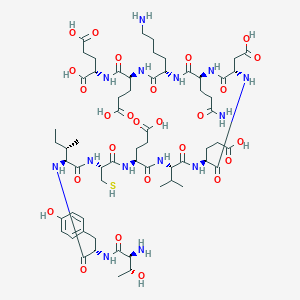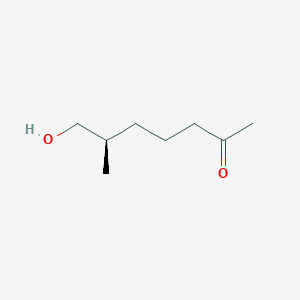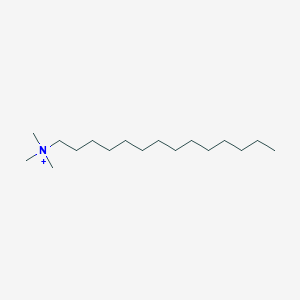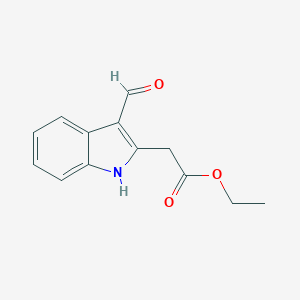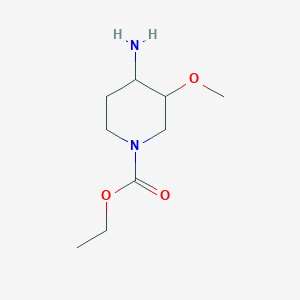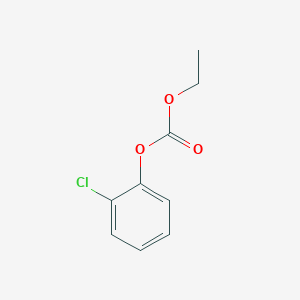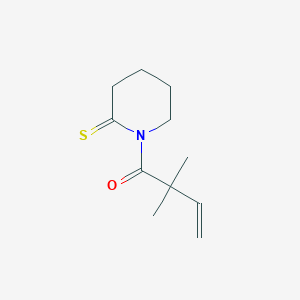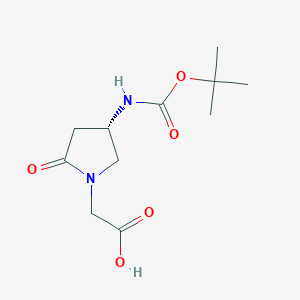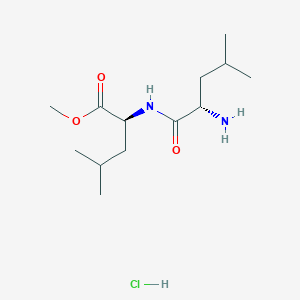
H-Leu-leu-ome hcl
Vue d'ensemble
Description
H-Leu-Leu-OMe Hydrochloride (H-LEU-LEU-OME HCL, L-Leucyl-L-Leucine methyl ester) is a dipeptide condensation product of L-leucine methyl ester generated by human monocytes or polymorphonuclear leukocytes . It selectively eliminates lymphocytes with cytotoxic potential and can induce endolysosomal pathway stress .
Synthesis Analysis
H-Leu-OMe HCl is a derivative of L-Leucine, an essential amino acid . The synthesis of H-Leu-OMe HCl involves the use of L-Leucine and Methanol .Molecular Structure Analysis
The molecular formula of H-Leu-Leu-OMe HCl is C13H26N2O3.HCl . The molecular weight is 294.82 .Chemical Reactions Analysis
H-Leu-OMe.HCl has a molecular weight of 181.660, a density of 0.955 g/cm3, and a boiling point of 169.2ºC at 760 mmHg . Its melting point is 151-153 °C (lit.) .Physical And Chemical Properties Analysis
H-Leu-Leu-OMe HCl is soluble at 0.15 g/ml in MeOH . It has a molecular weight of 294.82 and a molecular formula of C13H26N2O3.HCl .Applications De Recherche Scientifique
Immunology and Cell Biology
H-Leu-Leu-OMe Hydrochloride (H-LEU-LEU-OME HCL, L-Leucyl-L-Leucine methyl ester), a dipeptide condensation product of L-leucine methyl ester generated by human monocytes or polymorphonuclear leukocytes, selectively eliminates lymphocytes with cytotoxic potential . It can also induce endolysosomal pathway stress .
Protease-Dependent Cell Death
Leu-Leu methyl ester (LLME, Leu-Leu-OMe) may be used to induce protease-dependent cell death (apoptosis) in immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells . This peptide is toxic to natural killer T cells .
Inflammasome Activation in Retinal Pigment Epithelial (RPE) Cells
In a study published in the Journal of Neuroinflammation, Leu-Leu-OMe was used to stimulate inflammasome activation in RPE cells . The researchers used immunohistochemistry to detect NLRP3 levels in the RPE layer and RT-PCR to quantify levels of XIAP mRNA and 18S RNA . The stimulation led to caspase-1 cleavage, cytokine secretion, and XIAP reduction .
Safety And Hazards
H-Leu-Leu-OMe HCl is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .
Relevant Papers The effects of amino acid derivatives on physical, mental, and physiological activities have been studied . The use of H-Leu-Leu-OMe Hydrochloride for its immunosuppressant properties has also been cited in various publications .
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXQFTNCULOWRV-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl leucylleucinate hydrochloride | |
CAS RN |
6491-83-4 | |
| Record name | Methyl leucylleucinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006491834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 76R0TP2LNW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R0TP2LNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
